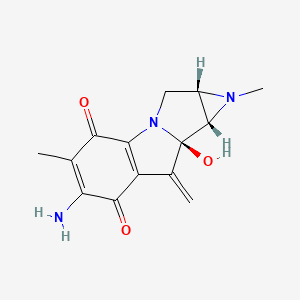

Mitomycin Z

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

74148-47-3 |

|---|---|

Fórmula molecular |

C14H15N3O3 |

Peso molecular |

273.29 g/mol |

Nombre IUPAC |

(4S,6S,7R)-11-amino-7-hydroxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |

InChI |

InChI=1S/C14H15N3O3/c1-5-9(15)12(19)8-6(2)14(20)13-7(16(13)3)4-17(14)10(8)11(5)18/h7,13,20H,2,4,15H2,1,3H3/t7-,13-,14+,16?/m0/s1 |

Clave InChI |

OMQSXALADNXQEQ-IHZJPSARSA-N |

SMILES isomérico |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3(C2=C)O)N4C)N |

SMILES canónico |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)N |

Sinónimos |

7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B ADDD-mitomycin B |

Origen del producto |

United States |

Foundational & Exploratory

Bioreductive Activation of Mitomycin C in Hypoxic Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms governing the bioreductive activation of Mitomycin C (MMC) within the unique microenvironment of hypoxic tumor cells. MMC, a potent antitumor antibiotic, functions as a bioreductive prodrug, exhibiting preferential toxicity towards oxygen-deficient cancer cells. This guide provides a comprehensive overview of the enzymatic pathways involved, quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the critical signaling and experimental workflows.

Core Concepts: The Hypoxic Advantage of Mitomycin C

Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional therapies like radiation and many chemotherapeutic agents. Bioreductive drugs like Mitomycin C are specifically designed to exploit this hypoxic environment. In its native state, MMC is relatively non-toxic. However, under hypoxic conditions, it undergoes enzymatic reduction to form a highly reactive alkylating agent that induces cytotoxic DNA cross-links, leading to cell death.[1] This selective activation in hypoxic regions provides a therapeutic window, targeting the otherwise resistant tumor cell population while sparing well-oxygenated normal tissues.

The activation of MMC is a multi-step process initiated by one- or two-electron reduction of its quinone ring. This reduction can be catalyzed by several intracellular reductases. The resulting hydroquinone intermediate is unstable and undergoes a series of rearrangements to generate a bifunctional alkylating agent capable of cross-linking DNA.

Enzymology of Mitomycin C Bioreductive Activation

The metabolic activation of Mitomycin C is primarily carried out by a panel of flavoenzymes. The relative contribution of each enzyme can vary depending on the cell type, oxygen concentration, and intracellular pH.

Key Enzymes Involved:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase): This is a key enzyme in the two-electron reduction of MMC. High levels of DT-diaphorase have been correlated with increased sensitivity to MMC under aerobic conditions. However, under hypoxia, its role is more complex, and some studies suggest that one-electron reductases become more dominant.

-

NADPH-cytochrome P450 reductase (POR): This enzyme is a major one-electron reductase of MMC. The semiquinone radical produced by one-electron reduction can be re-oxidized by molecular oxygen in a futile cycle, generating reactive oxygen species (ROS) under normoxic conditions. In the absence of oxygen, the semiquinone can be further reduced to the active hydroquinone.

-

Other Reductases: Other enzymes, including xanthine oxidase and cytochrome b5 reductase, have also been implicated in the bioreductive activation of MMC, although their contributions are generally considered to be less significant than DT-diaphorase and NADPH-cytochrome P450 reductase.

The interplay between these enzymes and the influence of the hypoxic microenvironment are critical determinants of MMC's antitumor efficacy.

Quantitative Data on Mitomycin C Efficacy

The preferential toxicity of Mitomycin C towards hypoxic cells is a key feature of its therapeutic potential. This is quantitatively demonstrated by comparing its cytotoxic effects under normoxic (typically 21% O₂) and hypoxic (typically <1% O₂) conditions.

Table 1: IC50 Values of Mitomycin C in Cancer Cell Lines under Normoxic and Hypoxic Conditions

| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Fold Increase in Potency (Normoxia/Hypoxia) | Reference |

| EMT6 | Murine Mammary Carcinoma | ~1.5 | Significantly lower | >10 | [1] |

| NT2 | Embryonal Carcinoma | Not specified | Not specified | 1.7 | [2] |

| 2102 EP | Embryonal Carcinoma | Not specified | Not specified | 25 | [2] |

| SKOV3 | Ovarian Cancer | No significant difference | No significant difference | ~1 | [3] |

| A2780 | Ovarian Cancer | Higher | Lower | - | [3] |

| ES-2 | Ovarian Cancer | Higher | Lower | - | [3] |

Note: IC50 values can vary significantly between studies due to differences in cell lines, experimental conditions (e.g., duration of drug exposure, oxygen levels), and assay methods. The "Fold Increase in Potency" highlights the enhanced effect of MMC in hypoxic environments.

Table 2: DNA Interstrand Cross-links (ISCs) Induced by Mitomycin C

| Cell Line | Condition | Relative Frequency of ISCs | Method | Reference |

| EMT6 | Hypoxia vs. Normoxia | Substantially more in hypoxia | Alkaline Elution | [4] |

| CHO | Hypoxia vs. Normoxia | Negligible in both | Alkaline Elution | [4] |

| Various | - | Good correlation with cytotoxicity | Alkaline Comet Assay | [5] |

Note: Quantitative measurement of the absolute number of DNA cross-links is technically challenging. The data often reflects a relative increase in cross-linking under hypoxic conditions, which correlates with increased cytotoxicity. The alkaline elution and comet assays are common methods for detecting DNA cross-links.[4][6]

Signaling Pathways and Molecular Mechanisms

The bioreductive activation of MMC and the subsequent DNA damage trigger a cascade of cellular signaling events.

Bioreductive Activation Pathway of Mitomycin C

Caption: Bioreductive activation pathway of Mitomycin C under hypoxic conditions.

Hypoxia-Inducible Factor 1α (HIF-1α) and Mitomycin C

Hypoxia leads to the stabilization of the transcription factor HIF-1α, which orchestrates the cellular response to low oxygen.[7][8] While MMC is activated by hypoxia, it has also been shown to inhibit the synthesis of HIF-1α protein, suggesting a complex feedback mechanism.[9] This interplay can influence various downstream pathways, including angiogenesis, glucose metabolism, and cell survival.

Caption: Interaction between Mitomycin C and the HIF-1α signaling pathway in hypoxic cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the bioreductive activation and cytotoxic effects of Mitomycin C.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

-

96-well plates

-

Complete cell culture medium

-

Mitomycin C stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Mitomycin C in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of MMC to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent).

-

For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for the desired treatment duration (e.g., 24, 48, or 72 hours). For normoxic conditions, incubate the plates in a standard cell culture incubator (21% O₂, 5% CO₂).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation with MTT, carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Alkaline Comet Assay for DNA Cross-linking

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including cross-links.[11][12]

Materials:

-

Microscope slides

-

Low melting point agarose (LMA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Protocol:

-

Treat cells with Mitomycin C under normoxic and hypoxic conditions.

-

Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Mix the cell suspension with molten LMA at a 1:10 ratio (v/v).

-

Pipette 75 µL of the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.

-

Allow the agarose to solidify at 4°C for 10 minutes.

-

Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralize the slides by washing with neutralization buffer three times for 5 minutes each.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the tail moment, which is inversely proportional to the degree of cross-linking.

Caption: Workflow for the alkaline comet assay to detect DNA cross-links.

DT-Diaphorase (NQO1) Activity Assay

This spectrophotometric assay measures the activity of DT-diaphorase by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).[13]

Materials:

-

Cell lysate

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

NADH or NADPH solution

-

DCPIP solution

-

Dicoumarol (an inhibitor of DT-diaphorase)

-

Spectrophotometer

Protocol:

-

Prepare cell lysates from tumor cells.

-

In a cuvette, mix the assay buffer, cell lysate, and NADH or NADPH.

-

To a parallel cuvette, add dicoumarol to inhibit DT-diaphorase activity (this will serve as a blank to measure non-specific reduction).

-

Initiate the reaction by adding DCPIP to both cuvettes.

-

Immediately measure the decrease in absorbance at 600 nm over time.

-

The DT-diaphorase activity is calculated as the dicoumarol-sensitive rate of DCPIP reduction.

NADPH-Cytochrome P450 Reductase Activity Assay

This assay measures the activity of NADPH-cytochrome P450 reductase by monitoring the reduction of cytochrome c.[14][15]

Materials:

-

Cell microsomes or purified enzyme

-

Potassium phosphate buffer (pH 7.7)

-

Cytochrome c solution

-

NADPH solution

-

Spectrophotometer

Protocol:

-

Prepare microsomes from tumor cells.

-

In a cuvette, add potassium phosphate buffer, cytochrome c solution, and the microsomal preparation.

-

Initiate the reaction by adding NADPH.

-

Measure the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

The activity is calculated using the molar extinction coefficient of reduced cytochrome c.

Conclusion

The bioreductive activation of Mitomycin C in hypoxic tumor cells represents a targeted therapeutic strategy with significant clinical relevance. Understanding the intricate interplay of enzymes, the influence of the tumor microenvironment, and the resulting cellular responses is paramount for optimizing its use and developing novel bioreductive agents. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore and harness the potential of this important class of anticancer drugs.

References

- 1. vrf.iranjournals.ir [vrf.iranjournals.ir]

- 2. researchgate.net [researchgate.net]

- 3. Hypoxia alters the response of ovarian cancer cells to the mitomycin C drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and DNA lesions produced by mitomycin C and porfiromycin in hypoxic and aerobic EMT6 and Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of DNA interstrand cross-links as a marker of Mitomycin C bioreductive activation and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and DNA crosslinks produced by mitomycin analogs in aerobic and hypoxic EMT6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia-Inducible Factor 1 and Mitochondria: An Intimate Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.box [2024.sci-hub.box]

- 14. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Mitomycin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitomycins are a family of natural products isolated from Streptomyces caespitosus that exhibit potent antitumor activity.[1] The prototypical member of this class, Mitomycin C (MMC), has been used in cancer chemotherapy for decades.[1] The biological activity of mitomycins stems from their ability to act as bioreductive alkylating agents, forming covalent crosslinks with DNA and leading to the inhibition of DNA replication and ultimately cell death.[2] This unique mechanism of action has spurred significant interest in the synthesis and evaluation of mitomycin analogs with improved efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological evaluation of key mitomycin analogs.

Chemical Structure of Mitomycin C and Its Analogs

The core structure of the mitomycins is a tetracyclic quinone, which includes a pyrrolo[1,2-a]indole ring system, an aziridine ring, and a carbamate group.[1] Variations in the substituents on this core structure give rise to the different mitomycin analogs.

Mitomycin C (MMC): The most well-known and widely used mitomycin, featuring an amino group at the C7 position.

Porfiromycin: The N-methylated derivative of Mitomycin C at the aziridine nitrogen.

Mitomycin A: Possesses a methoxy group at the C7 position. It can be readily converted to Mitomycin C by treatment with ammonia.[1]

Mitomycin B: Differs from Mitomycin A and C in the stereochemistry at the C9 position.[1]

Mitomycin G, H, and K: These analogs lack the carbamate group at the C10 position.[1]

FR900482 and FR66979: Structurally related natural products with significant antitumor activity. They share the core mitosane skeleton but have different substitution patterns.

10-decarbamoyl Mitomycin C (DMC): A synthetic derivative of Mitomycin C that lacks the carbamate group at the C10 position.[3]

Synthesis of Mitomycin Analogs

The total synthesis of mitomycins is a formidable challenge in organic chemistry due to the dense and highly functionalized nature of the molecule. Several synthetic strategies have been developed, often involving intricate multi-step sequences.

Total Synthesis of Mitomycin C

The first total synthesis of Mitomycin C was a landmark achievement by Kishi and coworkers. A key feature of their strategy was the late-stage introduction of the acid-sensitive aminal functionality. The synthesis involved the construction of an advanced intermediate containing the tetracyclic core, followed by functional group manipulations to install the aziridine and carbamate moieties.

Synthesis of Mitomycin K

A notable synthesis of Mitomycin K was developed by Danishefsky's group. Their approach utilized an intramolecular Diels-Alder reaction of a nitrosoaryl compound with a diene to construct the core ring system. This was followed by a series of transformations to introduce the requisite functional groups.[1]

Synthesis of FR900482

The synthesis of FR900482 has also been a significant area of research. Fukuyama and coworkers have developed both racemic and enantioselective total syntheses of this complex molecule. Their strategies have involved the formation of a key benzazocine intermediate, followed by a series of cyclizations and functional group interconversions to complete the synthesis.

Synthesis of 10-decarbamoyl Mitomycin C (DMC) and other Analogs

The synthesis of DMC and other analogs often starts from Mitomycin C or a common intermediate. For instance, DMC can be prepared from Mitomycin C through a reaction sequence that removes the C10 carbamate group.[3] The synthesis of 7-N-substituted analogs is typically achieved by the reaction of Mitomycin A with the desired amine.[4]

General Experimental Protocol for the Synthesis of 7-N-substituted Mitomycin C Analogs:

A solution of Mitomycin A in a suitable solvent (e.g., methanol, dichloromethane) is treated with the desired primary or secondary amine. The reaction is typically stirred at room temperature for a period ranging from a few hours to several days, depending on the reactivity of the amine. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 7-N-substituted Mitomycin C analog.

Quantitative Data on Biological Activity

The antitumor activity of mitomycin analogs is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| Mitomycin C | HCT116 | 6 µg/mL | [5] |

| Mitomycin C | HCT116b | 10 µg/mL | [5] |

| Mitomycin C | HCT116-44 | 50 µg/mL | [5] |

| Mitomycin C | P388 Leukemia | - | [6] |

| 7-N-phenyl-mitomycin C | P388 Leukemia | ILSmax: 124% | [6] |

| 7-N-(p-aminophenyl)-mitomycin C | P388 Leukemia | ILSmax: 169% | [6] |

| 7-N-(p-hydroxyphenyl)-mitomycin C | P388 Leukemia | ILSmax: >386% | [6] |

| 7-N-(p-chlorophenyl)-mitomycin C | P388 Leukemia | ILSmax: 112% | [6] |

ILSmax: Maximum increase in lifespan.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the mitomycin analogs and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay for DNA Cross-linking

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including interstrand crosslinks.

Protocol:

-

Cell Treatment: Treat cells with the mitomycin analog of interest.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and cast onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[7]

-

Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Undamaged DNA remains in the nucleoid (the "head" of the comet), while fragmented DNA migrates out, forming a "tail".[7]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the amount of DNA in the tail relative to the head to determine the extent of DNA damage.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effects of mitomycin analogs on cellular signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the mitomycin analog and then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[8][9][10][11]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7][12][13]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[7][13]

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

Mitomycin C and its analogs exert their cytotoxic effects not only through direct DNA damage but also by modulating various cellular signaling pathways.

Bioreductive Activation of Mitomycin C

The antitumor activity of Mitomycin C is dependent on its reductive activation to a reactive species that can crosslink DNA. This process can be initiated by various cellular reductases, including DT-diaphorase.[8][9][11][14]

Caption: Bioreductive activation of Mitomycin C leading to DNA cross-linking.

MAPK/ERK Signaling Pathway

Recent studies have shown that Mitomycin C and its analog, 10-decarbamoyl mitomycin C (DMC), can modulate the RAS/MAPK/ERK signaling pathway.[15][16]

Caption: Downregulation of the MAPK/ERK pathway by Mitomycin analogs.

Experimental Workflow for Drug Screening

A typical workflow for screening the anticancer activity of mitomycin analogs involves a series of in vitro assays.

References

- 1. researchgate.net [researchgate.net]

- 2. neobiotechnologies.com [neobiotechnologies.com]

- 3. Synthesis of Mitomycin C and Decarbamoylmitomycin C N2 deoxyguanosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of 7-N-phenyl derivatives of mitomycin C in the leukemia P388 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Western Blot Protocols | Antibodies.com [antibodies.com]

- 14. origene.com [origene.com]

- 15. researchgate.net [researchgate.net]

- 16. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Mitomycin from Streptomyces caespitosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitomycin C, a potent antitumor antibiotic, was first discovered in the 1950s from the fermentation broth of the soil bacterium Streptomyces caespitosus. This technical guide provides an in-depth overview of the discovery, isolation, and purification of mitomycins. It includes detailed experimental protocols for fermentation and purification, a summary of quantitative data on mitomycin production, and a visualization of the biosynthetic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and Historical Context

The story of mitomycin began in the mid-20th century with the systematic screening of soil microorganisms for antibiotic production. In 1955, Japanese scientists Drs. Toju Hata and Shigetoshi Wakagi, isolated a substance with antimicrobial properties from the culture of Streptomyces caespitosus[1]. Further investigation led to the isolation of the crystalline form of Mitomycin C in 1956[2]. Initially recognized for its antibiotic capabilities, the potent antineoplastic properties of Mitomycin C soon came to light, paving the way for its use as a chemotherapeutic agent[1].

Fermentative Production of Mitomycin

The production of mitomycins is achieved through the submerged fermentation of Streptomyces caespitosus. The yield of these valuable secondary metabolites is highly dependent on the composition of the fermentation medium and the culture conditions.

Fermentation Media Composition

Several media formulations have been developed to optimize the production of mitomycins. The following tables summarize the compositions of various fermentation media that have been successfully employed.

Table 1: Composition of Basal Fermentation Media for Mitomycin Production [3]

| Component | Medium 1 (g/L) | Medium 2 (g/L) | Medium 3 (g/L) |

| Molasses (treated with 0.01% potassium ferrocyanide) | 10.0 | 10.0 | 10.0 |

| Corn Steep Liquor | 9.0 | 9.0 | 9.0 |

| Ammonium Sulphate | 2.0 | - | - |

| Soluble Starch | - | 3.0 | - |

| Ferrous Sulphate | 0.5 | 0.5 | 0.5 |

| Magnesium Sulphate | 0.5 | 0.5 | 0.5 |

| Potassium Dihydrogen Phosphate | 0.2 | 0.2 | 0.2 |

| Sodium Chloride | 5.0 | 5.0 | 5.0 |

| Calcium Carbonate | 5.0 | 5.0 | 5.0 |

Table 2: Optimized Fermentation Medium for Mitomycin C Production [4]

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Starch | 10.0 |

| Soybean Cake Powder | 15.0 |

| Corn Steep Liquor | 5.0 |

| Sodium Chloride | 1.0 |

| Potassium Primary Phosphate | 0.1 |

| Semen Maydis Oil | 2.0 |

| Precursor (added during fermentation) | |

| Citrulline and Arginine mixture | Varies |

| Adsorbent Resin (added during fermentation) | |

| HP-21 Macroporous Adsorbent Resin | Varies |

Note: The addition of a composite precursor containing citrulline and arginine, along with an in-situ adsorption resin, has been shown to significantly improve the productivity of Mitomycin C.[4]

Experimental Protocol: Fermentation of Streptomyces caespitosus

This protocol outlines the general steps for the fermentative production of mitomycins.

1. Strain and Inoculum Preparation:

-

A pure culture of Streptomyces caespitosus (e.g., ATCC 27422) is maintained on a suitable agar slant medium.

-

For inoculum preparation, a loopful of spores is transferred to a seed culture medium (e.g., Medium 1 in Table 1) and incubated at 28°C for 48-72 hours with shaking.

2. Fermentation:

-

The production fermentation is carried out in a larger volume of a suitable fermentation medium (e.g., Medium 2 or 3 in Table 1, or the optimized medium in Table 2).

-

The production fermenter is inoculated with the seed culture (typically 5-10% v/v).

-

Fermentation is conducted at 28°C for 7-10 days with continuous agitation and aeration.

-

The pH of the medium is maintained around 7.0.

3. Monitoring:

-

The production of mitomycins is monitored periodically by taking samples from the fermentation broth and analyzing them using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Isolation and Purification of Mitomycins

Following fermentation, the mitomycins are extracted from the culture broth and purified to obtain the desired compounds, primarily Mitomycin C.

Experimental Protocol: Isolation and Purification

This protocol describes a general procedure for the isolation and purification of mitomycins from the fermentation broth.

1. Removal of Mycelia:

-

The fermentation broth is centrifuged at a high speed (e.g., 5,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant containing the dissolved mitomycins.

2. Solvent Extraction:

-

The pH of the supernatant is adjusted to 6.0-8.0.

-

The mitomycins are extracted from the supernatant using an immiscible organic solvent, such as ethyl acetate[5]. The extraction is typically performed multiple times to ensure high recovery.

3. Concentration:

-

The combined organic extracts are concentrated under reduced pressure to yield a crude extract containing a mixture of mitomycins and other metabolites.

4. Chromatographic Purification:

-

The crude extract is subjected to one or more chromatographic steps to separate the different mitomycins and remove impurities.

-

Adsorption Chromatography: The crude extract can be initially purified by adsorption onto activated carbon. The mitomycins are then eluted with a solvent like acetone[6].

-

Thin-Layer Chromatography (TLC): Preparative TLC can be used for the separation of mitomycins A, B, and C. A suitable solvent system is acetone-ligroin-n-octanol (5:5:2 by volume) on silica gel or alumina plates[5].

-

Column Chromatography: While not explicitly detailed in the initial search results, modern purification would involve column chromatography. A silica gel column could be employed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions would be collected and analyzed by TLC or HPLC to identify those containing the desired mitomycin.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity Mitomycin C, preparative reversed-phase HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol[6][7].

-

5. Crystallization:

-

The purified mitomycin fractions are concentrated, and the compound is crystallized from a suitable solvent to obtain pure, crystalline Mitomycin C.

Biosynthesis of Mitomycin C

The biosynthesis of Mitomycin C in Streptomyces is a complex process involving multiple enzymatic steps. The core structure is derived from three main precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate[8].

Key Biosynthetic Steps

-

Formation of 3-amino-5-hydroxybenzoic acid (AHBA): This precursor is synthesized via a variant of the shikimate pathway[8].

-

Glycosylation: AHBA is N-glycosylated with an activated form of N-acetyl-D-glucosamine[2].

-

Deacetylation and Rearrangement: The N-acetyl group is removed, and the sugar moiety undergoes a series of transformations to form a linear aminodiol with a terminal epoxyethane[2].

-

Mitosane Ring Formation: The final mitosane ring system is formed through crosslinking between the AHBA and the linearized sugar units[2].

Visualizations

Mitomycin C Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of Mitomycin C.

Experimental Workflow for Mitomycin C Isolation and Purification

Caption: General experimental workflow for Mitomycin C isolation.

Conclusion

The discovery of Mitomycin C from Streptomyces caespitosus represents a landmark in the field of natural product drug discovery. The processes of fermentation, isolation, and purification, while established, offer opportunities for optimization to improve yields and efficiency. A thorough understanding of the biosynthetic pathway may also open avenues for metabolic engineering to produce novel mitomycin analogs with improved therapeutic properties. This guide provides a foundational understanding of these core aspects to aid researchers in their ongoing efforts to harness the potential of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. CN103014092A - Preparation method for improving productivity of mitomycin C - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Validation of an HPLC-MS/MS and Wipe Procedure for Mitomycin C Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564 - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitomycin C Induced DNA Adducts: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitomycin C (MMC) is a potent antitumor antibiotic widely utilized in chemotherapy.[1][2] Its cytotoxic effects are primarily attributed to its ability to alkylate DNA, leading to the formation of various DNA adducts that disrupt DNA replication and transcription, ultimately triggering cell death.[3][4][5] This in-depth technical guide provides a comprehensive overview of Mitomycin C-induced DNA adducts, their chemical structures, mechanisms of formation, and the analytical techniques employed for their characterization.

Mechanism of Action: Reductive Activation and DNA Alkylation

Mitomycin C itself is a prodrug that requires reductive activation to become a reactive alkylating agent.[2][6] Intracellularly, MMC is reduced at its quinone moiety by various enzymes, such as NADPH cytochrome P-450 reductase, to form a hydroquinone intermediate.[7] This is followed by the loss of a methanol group to generate a reactive electrophilic species, a leucoaziridinomitosene, which can then alkylate DNA.[4]

The activation of MMC can proceed through monofunctional or bifunctional pathways, leading to different types of DNA lesions.[8] The bifunctional activation allows for the cross-linking of DNA strands, which is considered the most cytotoxic lesion induced by MMC.[4][5][9]

References

- 1. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Toxicity of DNA Adducts of Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Mitomycin C linked to DNA minor groove binding agents: synthesis, reductive activation, DNA binding and cross-linking properties and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA alkylation by enzyme-activated mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Beyond the Double Helix: An In-depth Technical Guide to the Non-DNA Molecular Targets of Mitomycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitomycin C (MMC), a potent antitumor antibiotic, has long been clinically utilized for its ability to induce DNA interstrand crosslinks, leading to the inhibition of DNA replication and ultimately, cell death[1]. However, a growing body of evidence reveals that the cytotoxic and biological effects of MMC extend beyond its direct interaction with nuclear DNA. This technical guide delves into the molecular targets of Mitomycin C other than DNA, providing a comprehensive overview of its interactions with key cellular proteins and pathways. We will explore its inhibitory effects on enzymes such as Thioredoxin Reductase, its impact on ribosomal RNA and protein synthesis, its influence on critical signaling cascades including the MAPK/ERK and Akt pathways, and its damaging effects on mitochondrial integrity and function. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the multifaceted mechanisms of MMC action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways.

Enzyme Inhibition: A Direct Attack on Cellular Redox Control

Thioredoxin Reductase (TrxR): A Key Target of MMC

Thioredoxin Reductase (TrxR) is a crucial enzyme in maintaining the cellular redox balance, and it has been identified as a significant molecular target of MMC.[2][3] MMC acts as a mechanism-based inhibitor of TrxR, meaning it is converted into a reactive species by the enzyme itself, which then irreversibly inactivates the enzyme.[2][4] This inhibition is both time- and concentration-dependent.[2][4] The proposed mechanism involves the reduction of MMC's quinone ring by the selenolthiol active site of TrxR, followed by the alkylation of the active site by the activated drug.[2][3]

Quantitative Data on TrxR Inhibition by MMC

| Parameter | Value | Conditions | Reference |

| kinact | 0.08 min-1 | 200 nM TrxR, 200 µM NADPH | [5] |

| KI | 35 (±10) µM | 200 nM TrxR, 200 µM NADPH | [5] |

Experimental Protocol: Thioredoxin Reductase Inhibition Assay

This protocol is adapted from the methods described by Paz et al. (2012).[5]

Reagents:

-

TE buffer (50 mM Tris-Cl, 1 mM EDTA, pH 7.5)

-

NADPH solution (in TE buffer)

-

Purified Thioredoxin Reductase (TrxR)

-

Mitomycin C (MMC) solution (in DMSO)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

Insulin solution

Procedure:

-

Pre-reduce TrxR (e.g., 100 nM) by incubating with an excess of NADPH (e.g., 200 µM) in TE buffer at room temperature for 5 minutes.

-

Add varying concentrations of MMC to the pre-reduced TrxR solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 1-3 hours).

-

Measure the remaining TrxR activity using either the DTNB reduction assay or the insulin disulfide reduction assay.

-

DTNB Assay: Add an aliquot of the reaction mixture to a solution containing DTNB and NADPH. Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB.

-

Insulin Assay: Add an aliquot of the reaction mixture to a solution containing insulin, NADPH, and thioredoxin. Monitor the NADPH oxidation at 340 nm.

-

-

To determine kinetic parameters (kinact and KI), aliquots are taken at different time intervals and assayed for activity.

Interference with the Machinery of Protein Synthesis

Ribosomal RNA (rRNA) as a Novel Target

Emerging research has identified ribosomal RNA, specifically the 18S rRNA component of the small ribosomal subunit, as a direct target of MMC.[6][7][8] This interaction leads to a decrease in the levels of 18S rRNA transcripts in a concentration-dependent manner.[6][7] The consequence of this interaction is a significant inhibition of protein translation, a mechanism that contributes to the cytotoxic effects of MMC independently of its DNA crosslinking activity.[6][7][9] Studies in E. coli have also shown that MMC can lead to the degradation of the 50S ribosomal subunits.[10]

Experimental Protocol: In Vitro Translation Assay

This protocol is based on the description of using a cell-free system to assess the impact of MMC on protein synthesis.[6]

Reagents:

-

Rabbit Reticulocyte Lysate (commercial kit)

-

Luciferase mRNA template

-

Amino acid mixture (containing all essential amino acids)

-

Mitomycin C (at various concentrations)

-

Luciferase assay reagent

Procedure:

-

Set up the in vitro translation reactions according to the manufacturer's instructions for the rabbit reticulocyte lysate system.

-

Add varying concentrations of MMC to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Add the luciferase mRNA template to initiate translation.

-

Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

-

Stop the reaction and measure the amount of synthesized luciferase protein using a luciferase assay system, which measures the light output produced by the enzymatic reaction.

-

Compare the luciferase activity in the MMC-treated samples to the control to determine the extent of translation inhibition.

Disruption of Cellular Signaling Cascades

MMC has been shown to modulate several key signaling pathways that are critical for cell survival, proliferation, and apoptosis.

Downregulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth and division.[11] Studies have demonstrated that MMC and its analog, 10-decarbamoyl mitomycin C (DMC), can lead to the downregulation of the MAPK/ERK pathway.[12][13] This effect can be dependent on the p53 status of the cancer cells.[12] In corneal fibroblasts, MMC has been shown to activate JNK, ERK, and p38 MAPKs at different time points, leading to the expression of chemokines like IL-8 and MCP-1.[14][15]

Caption: MMC-mediated inhibition of the MAPK/ERK signaling pathway.

Inhibition of the Akt Signaling Pathway

The Akt (also known as Protein Kinase B) signaling pathway is a critical regulator of cell survival and apoptosis. MMC has been shown to inhibit Akt activation, and this effect is often dependent on the presence of a functional p53 protein.[4][5] In some cancer cell lines, MMC treatment leads to a decrease in the levels of phosphorylated (active) Akt.[16][17] However, the relationship between Akt deactivation and MMC-induced cytotoxicity can be complex and cell-type specific.

Caption: MMC's inhibitory effect on the Akt signaling pathway.

Activation of the JNK Pathway and Upregulation of Death Receptors

In contrast to its inhibitory effects on some survival pathways, MMC can also activate pro-apoptotic signaling. Specifically, MMC has been shown to activate the c-Jun N-terminal kinase (JNK) pathway.[18] This activation leads to the upregulation of death receptors DR4 and DR5 on the cell surface, sensitizing cancer cells to TRAIL-induced apoptosis.[18]

Caption: MMC-induced activation of the JNK pathway leading to apoptosis.

Experimental Protocol: Western Blot Analysis of Phosphorylated Proteins

This protocol provides a general framework for analyzing the phosphorylation status of proteins like Akt and ERK in response to MMC treatment.

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the desired concentrations of MMC for specific time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Mitochondrial Damage and Dysfunction

Mitochondria, the powerhouses of the cell, are also a target for MMC's cytotoxic effects.

Mitochondrial DNA (mtDNA) Damage

MMC can be activated by mitochondria and subsequently cause damage to mitochondrial DNA.[19][20] This damage can lead to conformational changes in mtDNA and is dose-dependent.[19]

Disruption of Mitochondrial Integrity and Function

Damage to mtDNA and other mitochondrial components by MMC can lead to a decrease in mitochondrial integrity and function.[19] This is often accompanied by a reduction in cellular ATP levels, indicating a disruption of oxidative phosphorylation.[19] Furthermore, MMC can induce the production of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the initiation of the intrinsic apoptotic pathway.[21][22]

Experimental Protocol: Analysis of Mitochondrial DNA Damage by Quantitative PCR (qPCR)

This protocol is based on the principles of the QPCR assay for DNA damage.[23]

Reagents:

-

Total DNA extraction kit

-

Primers for a long fragment of mtDNA (e.g., >10 kb)

-

Primers for a short fragment of mtDNA (for normalization)

-

qPCR master mix

Procedure:

-

Treat cells with MMC.

-

Extract total genomic DNA from treated and untreated cells.

-

Perform qPCR using primers for both the long and short mtDNA fragments.

-

The amount of PCR product from the long fragment will be inversely proportional to the amount of DNA damage.

-

Normalize the amplification of the long fragment to the amplification of the short fragment to account for differences in mtDNA copy number.

-

Calculate the number of lesions per unit length of mtDNA by comparing the amplification in treated samples to that in untreated controls using the Poisson distribution.

Modulation of the Fanconi Anemia (FA) Pathway

The Fanconi Anemia pathway is a crucial DNA repair pathway, particularly for the repair of interstrand crosslinks. MMC, as a potent crosslinking agent, strongly activates this pathway.

Phosphorylation and Monoubiquitination of FANCD2

A key event in the activation of the FA pathway is the monoubiquitination of the FANCD2 protein.[24][25] MMC treatment induces the phosphorylation of FANCD2 on specific sites, which is a prerequisite for its subsequent monoubiquitination.[24][26] This modification is critical for the recruitment of other DNA repair proteins to the site of damage and for cellular resistance to MMC.[24][26]

Caption: Workflow for identifying protein targets of MMC using proteomics.

Other Identified Protein Targets

Proteomic studies have revealed a broader impact of MMC on the cellular proteome, identifying numerous differentially expressed proteins upon treatment.[27][28][29] These proteins are involved in a wide range of cellular processes, including nucleotide and RNA metabolism, vesicle-mediated transport, and post-translational protein modification.[27]

One specific cytosolic protein, GRP58 , has been identified as a factor that can catalyze MMC-induced DNA cross-linking, suggesting a role in the bioactivation of the drug.[20]

Conclusion

While the ability of Mitomycin C to crosslink DNA remains a cornerstone of its anticancer activity, a comprehensive understanding of its mechanism of action requires looking beyond the double helix. The evidence presented in this guide clearly demonstrates that MMC interacts with a multitude of other molecular targets within the cell. Its ability to inhibit crucial enzymes like Thioredoxin Reductase, disrupt the fundamental process of protein synthesis by targeting ribosomal RNA, and modulate key signaling pathways such as MAPK/ERK and Akt, highlights the pleiotropic nature of this drug. Furthermore, its detrimental effects on mitochondria and its intricate interplay with the Fanconi Anemia DNA repair pathway underscore the complexity of the cellular response to MMC.

For researchers and drug development professionals, this broader perspective on MMC's molecular targets opens up new avenues for investigation. Understanding these non-DNA interactions can inform the development of more effective combination therapies, help in overcoming drug resistance, and potentially lead to the design of novel analogs with improved therapeutic indices. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for further exploration into the multifaceted world of Mitomycin C's biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mitomycin C inhibits ribosomal RNA: a novel cytotoxic mechanism for bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new mechanism of action for the anticancer drug mitomycin C: mechanism-based inhibition of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. courses.washington.edu [courses.washington.edu]

- 6. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of mitomycin c on deoxyribonucleic acid and messenger ribonucleic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mitomycin C Treatment Protocol to Create Feeding Layer - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

- 20. A new cellular target for mitomycin C: a case for mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. [PDF] Sample preparation for proteomic analysis using a GeLC-MS/MS strategy | Semantic Scholar [semanticscholar.org]

- 26. Drug: Mitomycin-C - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 27. Mitomycin C Inhibits Ribosomal RNA: A NOVEL CYTOTOXIC MECHANISM FOR BIOREDUCTIVE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Profile of Mitomycin: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Mitomycin, an antineoplastic antibiotic derived from Streptomyces caespitosus, remains a critical component in the chemotherapeutic arsenal against a spectrum of solid tumors.[1][2][3] Its clinical utility is, however, intrinsically linked to a narrow therapeutic window, governed by its complex in vivo behavior. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Mitomycin, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The in vivo disposition of Mitomycin is characterized by rapid clearance and extensive metabolism.[4] Following intravenous administration, serum concentrations of the drug decline in a biphasic or triphasic manner.[5][6]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Mitomycin observed in various preclinical and clinical studies.

Table 1: Human Pharmacokinetic Parameters of Mitomycin

| Parameter | Value | Dosing and Administration | Reference |

| Terminal Elimination Half-life (t½) | 17 minutes | 30 mg IV bolus | [4] |

| 45 minutes | 60 mg/m² as a single 60-min infusion | [5] | |

| 51.8 minutes (mean) | 6 to 20 mg/m² IV bolus | [7] | |

| 40 minutes (mean) | N/A | [8] | |

| 50 minutes (median, single-agent) | 10 to 20 mg/m² | [9] | |

| 42 minutes (median, combination) | 5 to 10 mg/m² | [9] | |

| Maximal Serum Concentration (Cmax) | 2.4 mcg/mL | 30 mg IV bolus | [4] |

| 1.7 mcg/mL | 20 mg IV bolus | [4] | |

| 0.52 mcg/mL | 10 mg IV bolus | [4] | |

| Total Body Clearance (CL) | 332.9 ml/min/m² (mean) | 6 to 20 mg/m² IV bolus | [7] |

| 275 ml/min/m² (mean) | N/A | [8] | |

| 18 L/hr/m² (single-agent) | 10 to 20 mg/m² | [9] | |

| 28 L/hr/m² (combination) | 5 to 10 mg/m² | [9] | |

| Volume of Distribution (Vd) | 22 L/m² (single-agent) | 10 to 20 mg/m² | [9] |

| 25 L/m² (combination) | 5 to 10 mg/m² | [9] | |

| Urinary Excretion (unchanged drug) | ~10% | N/A | [1][4] |

| 8.1% (mean) | 6 to 20 mg/m² IV bolus | [7] | |

| 10-15% | N/A | [10] |

Table 2: Preclinical Pharmacokinetic Parameters of Mitomycin in Animal Models

| Species | Parameter | Value | Dosing and Administration | Reference |

| Rat | Terminal Elimination Half-life (t½) | 28.4 minutes (mean) | Equivalent human dose | [8] |

| Total Body Clearance (CL) | 270 ml/min/m² (mean) | Equivalent human dose | [8] | |

| Tissue Elimination Half-life | 20.3 ± 2.8 minutes (mean) | Equivalent human dose | [8] | |

| Biliary Excretion (unchanged drug) | 1-2% | 0.5 to 7.5 mg/kg | [10] | |

| Dog | Terminal Elimination Half-life (t½) | 53 minutes (mean) | 1 mg/kg IV bolus | [6] |

| Total Body Clearance (CL) | 112 mL/min (mean) | 1 mg/kg IV bolus | [6] | |

| Volume of Distribution at steady state (Vss) | 6.5 L or 58% of body weight | 1 mg/kg IV bolus | [6] | |

| Urinary Excretion (unchanged drug) | 19% (0-24h) | 1 mg/kg IV bolus | [6] | |

| Mouse | Oral LD50 | 23 mg/kg | Oral | [1] |

| Rat | Oral LD50 | 30 mg/kg | Oral | [1] |

Metabolism

Mitomycin is primarily cleared from the body through hepatic metabolism, although metabolism also occurs in other tissues.[1][4] The rate of clearance is inversely proportional to the maximal serum concentration, suggesting saturation of the degradative pathways at higher doses.[4]

Pharmacodynamics: Mechanism of Action and Cellular Effects

The cytotoxic effects of Mitomycin are exerted through a multifaceted mechanism of action, primarily centered on its ability to function as a DNA alkylating agent.[1][2]

Bioreductive Activation and DNA Cross-linking

In its native state, Mitomycin is an inert prodrug.[11] Intracellularly, it undergoes bioreductive activation by cellular reductases to form a highly reactive intermediate.[11] This activated form covalently binds to DNA, predominantly at guanine-cytosine rich regions, leading to the formation of inter- and intra-strand cross-links.[11][12] These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which is particularly detrimental to rapidly dividing cancer cells.[2][11]

Caption: Bioreductive activation and DNA cross-linking by Mitomycin.

Oxidative Stress and Apoptosis

Beyond DNA cross-linking, Mitomycin induces the generation of reactive oxygen species (ROS) through redox cycling.[11] This surge in ROS leads to oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to the drug's cytotoxic effects.[11] The extensive DNA damage triggers cellular signaling pathways, often involving the tumor suppressor protein p53, which ultimately lead to apoptosis, or programmed cell death.[11]

Caption: Mitomycin-induced oxidative stress and apoptosis signaling.

Experimental Protocols and Methodologies

The in vivo study of Mitomycin's pharmacokinetics and pharmacodynamics relies on a variety of well-established experimental protocols.

In Vivo Pharmacokinetic Study Workflow

A typical workflow for an in vivo pharmacokinetic study of Mitomycin in an animal model is depicted below.

Caption: General workflow for an in vivo pharmacokinetic study of Mitomycin.

Animal Models

-

Rats: Sprague Dawley and Wistar rats are commonly used for pharmacokinetic and toxicity studies.[10][13] The rat has been suggested as a suitable model for the disposition of Mitomycin in humans due to similar pharmacokinetic parameters.[8]

-

Dogs: Beagle dogs have been utilized to investigate the pharmacokinetics of Mitomycin, with results showing similarities to human data in terms of terminal half-life and urinary recovery.[6]

-

Mice: BALB/c mice are often employed in efficacy and toxicity studies, particularly for evaluating intratumorally delivered formulations.[14]

Drug Administration and Sample Collection

-

Administration: For systemic studies, Mitomycin is typically administered intravenously as a bolus injection or infusion.[4][6][7] Intravesical and intratumoral administrations are used for localized therapy studies.[14][15]

-

Sample Collection: Blood samples are collected serially from appropriate vessels (e.g., jugular vein in rats).[13] Urine and tissue samples (tumor, liver, lung, etc.) are also collected to assess distribution and excretion.[8][10]

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for the quantification of Mitomycin in biological matrices like plasma, urine, and tissue homogenates.[5][6][8][16]

-

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers a more rapid and sensitive method for the determination of Mitomycin.[17]

-

Other Methods: Techniques such as stripping voltammetry and microdialysis coupled with UV-visible spectroscopy have also been explored for quantifying Mitomycin.[18][19][20]

Conclusion

The in vivo behavior of Mitomycin is characterized by rapid elimination and extensive metabolism, with a primary mechanism of action involving bioreductive activation and subsequent DNA alkylation. A thorough understanding of its pharmacokinetic and pharmacodynamic profiles is paramount for optimizing therapeutic regimens, minimizing toxicity, and guiding the development of novel drug delivery strategies. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this potent antineoplastic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. Mitomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Clinical pharmacokinetics of high-dose mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of mitomycin C in dogs: application of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of mitomycin C in patients receiving the drug alone or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of mitomycin-C in plasma and tumor tissue of cervical cancer patients and in selected tissues of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and toxicity of mitomycin C in rodents, given alone, in combination, or after induction of microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Mitomycin? [synapse.patsnap.com]

- 12. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diminishing the side effect of mitomycin C by using pH-sensitive liposomes: in vitro characterization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo efficacy and toxicity of intratumorally delivered mitomycin C and its combination with doxorubicin using microsphere formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacodynamics and pharmacokinetics of intravesical mitomycin C upon different dwelling times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Automated analysis of mitomycin C in body fluids by high-performance liquid chromatography with on-line sample pre-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Exploration of two methods for quantitative Mitomycin C measurement in tumor tissue in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for direct determination of mitomycin C in aqueous solutions and in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mitomycin C Resistance Mechanisms in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitomycin C (MMC) is a potent antitumor antibiotic that has been a component of various chemotherapy regimens for decades. Its mechanism of action primarily involves the bioreductive activation to a highly reactive species that alkylates DNA, leading to the formation of interstrand cross-links (ICLs). These ICLs block DNA replication and transcription, ultimately inducing cell death. Despite its efficacy, the development of resistance to MMC is a significant clinical challenge that limits its therapeutic potential. Understanding the molecular mechanisms underlying this resistance is crucial for the development of strategies to overcome it and improve patient outcomes.

This technical guide provides a comprehensive overview of the core mechanisms of Mitomycin C resistance observed in cancer cell lines. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the key molecular players, signaling pathways, and experimental methodologies used to study this phenomenon.

Core Mechanisms of Mitomycin C Resistance

Cancer cells have evolved a variety of strategies to counteract the cytotoxic effects of Mitomycin C. These resistance mechanisms can be broadly categorized into four main areas: reduced drug activation, increased drug efflux, enhanced DNA repair, and detoxification. Often, these mechanisms are not mutually exclusive and can coexist within the same cancer cell, contributing to a multifactorial resistance phenotype.

Reduced Drug Activation

Mitomycin C is a prodrug that requires enzymatic reduction of its quinone ring to become an active alkylating agent. A decrease in the activity of the enzymes responsible for this bioactivation is a primary mechanism of resistance.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase): NQO1 is a key enzyme in the two-electron reduction of MMC to its active hydroquinone form.[1] Numerous studies have demonstrated a strong correlation between low NQO1 activity and MMC resistance in various cancer cell lines, including colon and gastric carcinomas.[2] Cell lines with minimal or absent NQO1 activity exhibit significant resistance to MMC.[2] Conversely, overexpression of NQO1 in resistant cells can restore sensitivity to the drug.[2]

-

NADPH:cytochrome P450 reductase: This enzyme is involved in the one-electron reduction of MMC. While this can lead to the formation of a semiquinone radical that can generate reactive oxygen species (ROS), reduced activity of this enzyme has also been linked to MMC resistance, suggesting its role in the overall activation process.

Increased Drug Efflux

The active transport of MMC out of the cancer cell, thereby reducing its intracellular concentration, is another significant resistance mechanism. This process is primarily mediated by ATP-binding cassette (ABC) transporters.

-

P-glycoprotein (P-gp/ABCB1): P-gp is a well-characterized ABC transporter known to confer multidrug resistance (MDR) by effluxing a wide range of chemotherapeutic agents. Overexpression of ABCB1 has been associated with resistance to various drugs, and it can contribute to MMC resistance by actively pumping the drug out of the cell.[2][3][4]

Enhanced DNA Repair

The cytotoxic effect of MMC is mainly due to the formation of DNA interstrand cross-links. Consequently, an enhanced capacity of cancer cells to repair this type of DNA damage is a crucial mechanism of resistance.

-

Homologous Recombination (HR): The HR pathway is a major mechanism for the error-free repair of DNA double-strand breaks and ICLs. Proteins central to this pathway, such as BRCA1, play a critical role.[5][6] Deficiencies in the HR pathway lead to increased sensitivity to MMC, while upregulation of HR components can contribute to resistance.

-

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and DNA repair.[5][6][7][8] Activation of this pathway can promote resistance to DNA damaging agents, including MMC, by enhancing the expression and activity of DNA repair proteins.[5][8] For instance, Akt can phosphorylate and regulate the function of key DNA repair factors such as DNA-dependent protein kinase (DNA-PK), which is involved in non-homologous end joining (NHEJ), and BRCA1.[8]

Detoxification

Cancer cells can metabolize and detoxify MMC, rendering it inactive before it can cause significant DNA damage.

-

Glutathione S-Transferases (GSTs): GSTs are a family of enzymes that catalyze the conjugation of glutathione (GSH) to various electrophilic compounds, including activated MMC. This conjugation reaction detoxifies the drug and facilitates its elimination from the cell. Overexpression of GSTs, particularly the GSTP1 isoform, has been linked to MMC resistance in several cancer cell lines.[9]

Quantitative Data on Mitomycin C Resistance

The following tables summarize quantitative data from various studies, illustrating the correlation between the expression or activity of resistance-related markers and the IC50 values for Mitomycin C in different cancer cell lines.

Table 1: Mitomycin C IC50 Values in Sensitive and Resistant Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Status | Mitomycin C IC50 (µM) | Reference |

| J82 | Bladder Cancer | Sensitive | Not specified, baseline | [10] |

| HT-1197 | Bladder Cancer | Resistant | ~2-fold higher than J82 | [10] |

| SCaBER | Bladder Cancer | Resistant | ~4.5-fold higher than J82 | [10] |

| P388/S | Leukemia | Sensitive | Not specified, baseline | [11] |

| P388/R-84 | Leukemia | Resistant | 4.9-fold higher than P388/S | [11] |

| HCT116 | Colon Carcinoma | Sensitive | 0.006 (6 µg/ml) | [3] |

| HCT116b | Colon Carcinoma | Intrinsically Resistant | 0.01 (10 µg/ml) | [3] |

| HCT116-44 | Colon Carcinoma | Acquired Resistance | 0.05 (50 µg/ml) | [3] |

| TOV-21G | Ovarian Cancer | Paclitaxel-Resistant | Not specified for MMC | [12] |

| OVCAR3 | Ovarian Cancer | Paclitaxel-Resistant | Not specified for MMC | [12] |

Table 2: Correlation of DT-Diaphorase (NQO1) Activity and Mitomycin C Sensitivity

| Cell Line | Cancer Type | DT-Diaphorase Activity (nmol/min/mg protein) | Mitomycin C Sensitivity | Reference |

| St-4 | Gastric Carcinoma | Nonexistent | Resistant | [2] |

| MKN7 | Gastric Carcinoma | Marginal | Resistant | [2] |

| Various | Colon & Gastric Carcinoma | 210 - 1420 | Sensitive | [2] |

| St-4 (NQO1 transfectants) | Gastric Carcinoma | 144 - 2085 | 5-10-fold higher sensitivity | [2] |

| 3437T | Skin Fibroblasts | 30 ± 10 | Hyperresistant | [6] |

| Control Strains | Skin Fibroblasts | 1800 - 6000 | Sensitive | [6] |

| KB | Oral Cancer | 8260 | Highest sensitivity | [8] |

| PH101 | - | 1934 | Lower sensitivity | [8] |

| SH101 | - | 1805 | Lower sensitivity | [8] |

| K562 | Leukemia | 1796 | Lower sensitivity | [8] |

Table 3: Role of Glutathione S-Transferase (GST) in Mitomycin C Resistance

| Cell Line | Cancer Type | GST Activity (relative to sensitive) | Mitomycin C Resistance (fold-increase) | Reference |

| J82 | Bladder Cancer | 1.0 | 1.0 | [10] |

| HT-1197 | Bladder Cancer | 2.3 | ~2.0 | [10] |

| SCaBER | Bladder Cancer | 6.0 | ~4.5 | [10] |

| P388/S | Leukemia | 1.0 | 1.0 | [11] |

| P388/R-84 | Leukemia | ~2.0 | 4.9 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Mitomycin C resistance.

Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of a drug.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Mitomycin C stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of Mitomycin C in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of MMC. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[3][13]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after drug treatment.

Materials:

-

6-well plates or culture dishes

-

Cancer cell lines

-

Complete culture medium

-

Mitomycin C

-

Trypsin-EDTA

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Treatment: Treat cells with various concentrations of Mitomycin C for a defined period (e.g., 1 hour).

-

Cell Seeding: After treatment, wash the cells, trypsinize them to obtain a single-cell suspension, and count the viable cells.

-

Plating: Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates containing fresh complete medium. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to ensure the formation of a countable number of colonies.

-

Incubation: Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, to allow for colony formation.

-

Staining: After the incubation period, remove the medium, wash the colonies with PBS, and fix them with a solution like methanol or a mixture of 6.0% glutaraldehyde.[9] Then, stain the colonies with crystal violet solution for about 30 minutes.[9]

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a colony containing at least 50 cells).

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment. The SF is the ratio of the PE of the treated cells to the PE of the control cells.[9][12][14][15][16]

Western Blot Analysis for Resistance-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in MMC resistance, such as NQO1, ABCB1, and GSTP1.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for NQO1, ABCB1, GSTP1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

siRNA-Mediated Gene Knockdown

Small interfering RNA (siRNA) is used to specifically silence the expression of a target gene to validate its role in MMC resistance.

Materials:

-

siRNA duplexes targeting the gene of interest (e.g., NQO1, ABCB1, GSTP1) and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Cancer cell lines

Procedure:

-

Cell Seeding: Seed cells in a plate (e.g., 6-well or 24-well) so that they are 30-50% confluent at the time of transfection.

-